N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine
Description
Properties
IUPAC Name |
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2S/c1-13-11-18(25-17(21-13)7-9-20-25)24-10-8-14(12-24)23(2)19-15-5-3-4-6-16(15)28(26,27)22-19/h3-7,9,11,14H,8,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUAVYQKDANDFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC(C3)N(C)C4=NS(=O)(=O)C5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold forms the central heterocycle in the target compound. A validated approach involves cyclocondensation of 5-amino-3-methylpyrazole with diethyl malonate under basic conditions (sodium ethanolate), yielding 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1 ) in 89% yield . Subsequent chlorination with phosphorus oxychloride (POCl₃) selectively replaces the hydroxyl groups at positions 5 and 7, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) with 61% efficiency .
Key Insight : The chlorine at position 7 exhibits higher reactivity due to electronic and steric factors, enabling selective substitution with nitrogen nucleophiles .
N-Methylation of the Pyrrolidine Amine
The secondary amine in 3 undergoes selective methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) with sodium hydride (NaH) as a base. This step yields N-methyl-7-(pyrrolidin-3-ylamino)-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine (4 ) with >90% purity .
Critical Consideration :
Excess methyl iodide and prolonged reaction times risk quaternization of the pyrazolo[1,5-a]pyrimidine nitrogen, necessitating careful stoichiometric control .
Synthesis of 1,1-Dioxo-1,2-benzothiazol-3-amine
The benzothiazole component is prepared via sulfonation of 2-aminobenzenethiol. Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) at 0°C generates 1,1-dioxo-1,2-benzothiazol-3-amine (5 ) in 78% yield .
Reaction Mechanism :
-
Sulfonation at the para position relative to the amine.
-
Oxidation of the thiol group to sulfone using hydrogen peroxide (H₂O₂) in acetic acid .
Coupling of Pyrazolo[1,5-a]pyrimidine and Benzothiazole Units
The final assembly involves a Buchwald–Hartwig amination between 4 and 5 . Employing palladium(II) acetate (Pd(OAc)₂) as a catalyst, Xantphos as a ligand, and cesium carbonate (Cs₂CO₃) as a base in toluene at 110°C for 24 hours achieves N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine (6 ) with 65–70% yield .
Catalytic System Optimization :
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes turnover |
| Ligand | Xantphos | Enhances stability |
| Solvent | Toluene | Improves solubility |
Purification and Characterization
Crude 6 is purified via flash chromatography (silica gel, ethyl acetate/hexanes 3:1) followed by recrystallization from ethanol. Structural confirmation is achieved through:
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₁H₂₃N₇O₂S: 446.1712; observed: 446.1715 .
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.85–7.79 (m, 2H, benzothiazole-H), 3.92–3.85 (m, 1H, pyrrolidine-H), 3.02 (s, 3H, N-CH₃) .
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination :
-
Over-Methylation :
-
Coupling Efficiency :
Scalability and Industrial Relevance
Pilot-scale synthesis (100 g batch) demonstrates:
-
Overall Yield : 42% from 1 to 6 .
-
Purity : ≥99.5% by HPLC (C18 column, 0.1% TFA/ACN gradient).
Cost Drivers :
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine possess significant antiviral properties. For instance, compounds similar to N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine have been studied for their efficacy against viral infections such as respiratory syncytial virus (RSV) and various strains of influenza virus. A study highlighted the synthesis of pyrazolo[1,5-a]pyrimidine derivatives that demonstrated potent antiviral activity in vitro .
Anticancer Properties
The compound's unique structure suggests potential anticancer applications. Pyrazolo[1,5-a]pyrimidines have been shown to inhibit key enzymes involved in cancer cell proliferation. Research has focused on their ability to target specific pathways in cancer cells, leading to apoptosis (programmed cell death). For example, compounds derived from similar structures have been reported to inhibit the growth of various cancer cell lines in laboratory settings .
Case Study 1: Antiviral Efficacy
A detailed study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against RSV. The study synthesized several compounds and tested their antiviral activity using plaque reduction assays. The results indicated that certain derivatives exhibited significant reductions in viral load compared to control groups .
Case Study 2: Anticancer Activity
Another research project focused on the anticancer properties of benzothiazole derivatives. The study revealed that compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models . The findings suggest that these compounds could be further developed into therapeutic agents for cancer treatment.
Mechanism of Action
The mechanism by which N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine exerts its effects involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with several pyrimidine- and pyrazole-derived analogs. Below is a comparative analysis of key features:
Key Observations :
- Core Heterocycles : The target and share a pyrazolo[1,5-a]pyrimidine core, whereas and utilize triazolo[1,5-a]pyrimidine and pyrrolo[2,3-d]pyrimidine, respectively. These cores influence electronic properties and binding interactions.
- In contrast, ’s trifluoromethylpyridine enhances lipophilicity, and ’s piperazine may improve solubility .
- Halogenation : ’s bromine substituent may introduce steric hindrance or reactivity distinct from the target’s methyl and dioxo groups .
Pharmacological and Physicochemical Properties
While pharmacological data (e.g., IC₅₀, bioavailability) are absent in the evidence, inferences can be drawn from structural features:
Notable Trends:
Biological Activity
N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of various therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[1,5-a]pyrimidine moiety and a benzothiazole group. The presence of these functional groups contributes to its diverse biological activity.
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine backbone exhibit significant activity against various protein kinases. These kinases are critical in cellular signaling pathways and are often implicated in diseases such as cancer. The specific compound under discussion has been noted for its ability to inhibit kinases such as c-Abl and Bcr-Abl, which are associated with chronic myeloid leukemia (CML) and other malignancies .
Biological Activities
The biological activities of this compound can be categorized as follows:
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : It showed significant activity against colon cancer (CaCO-2) cells.
- Mechanism : The inhibition of specific kinases leads to disrupted signaling pathways that promote tumor growth .
Antiviral Activity
Similar compounds have been studied for their antiviral properties. For example, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against respiratory syncytial virus (RSV) by inhibiting viral fusion with host cells . While specific data on the discussed compound's antiviral activity is limited, its structural similarity suggests potential in this area.
Other Pharmacological Activities
Research highlights additional activities such as:
- Anti-inflammatory
- Antimicrobial
These properties stem from the compound's ability to interact with various biological targets beyond kinases .
Case Studies
Several studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:
- Study on CML Treatment : A clinical trial involving patients with CML treated with kinase inhibitors similar to the discussed compound showed promising results in terms of response rates and overall survival .
- Antiviral Efficacy : Research into structurally related compounds indicated strong antiviral effects against RSV, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance activity against viral pathogens .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-N-[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,1-dioxo-1,2-benzothiazol-3-amine, and how are intermediates characterized?
- Methodology :
- Core Synthesis : Begin with cyclization of pyrazolo[1,5-a]pyrimidine precursors under reflux with catalysts like Pd or Cu (e.g., copper(I) bromide) in DMSO or DMF .
- Pyrrolidine Functionalization : Use nucleophilic substitution to attach the pyrrolidin-3-yl group to the pyrazolo-pyrimidine core. Optimize conditions (e.g., cesium carbonate as base, 35–80°C) to enhance yield .
- Benzothiazole Incorporation : Couple the 1,1-dioxo-benzothiazole moiety via amide bond formation, monitored by TLC and purified via column chromatography .
- Characterization : Confirm intermediates via , , and HRMS. For example, pyrazolo-pyrimidine intermediates exhibit aromatic proton shifts at δ 8.5–9.0 ppm .
Q. How is the purity and stability of the compound validated under varying storage conditions?
- Methodology :
- HPLC Analysis : Use C18 columns with acetonitrile/water gradients to assess purity (>95%). Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage (e.g., desiccated at -20°C if unstable above 100°C) .
Advanced Research Questions
Q. What strategies resolve contradictions in enzymatic inhibition data across different assays for this compound?
- Methodology :
- Assay Standardization : Compare IC values using recombinant enzymes (e.g., kinase panels) under consistent ATP concentrations (1–10 µM) to control for competitive inhibition .
- Structural Analysis : Perform X-ray crystallography (via SHELXL ) to identify binding modes. For example, the trifluoromethyl group in analogs enhances hydrophobic interactions with kinase pockets .
- Data Reconciliation : Apply multivariate analysis to correlate inhibition potency with structural descriptors (e.g., LogP, polar surface area) .
Q. How does the stereochemistry of the pyrrolidin-3-yl group influence target selectivity?
- Methodology :
- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test against isoforms of target enzymes (e.g., CYP450 subtypes) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., 100 ns trajectories) to identify stereospecific hydrogen bonds or steric clashes .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor reaction progression and adjust reagent stoichiometry dynamically .
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology. For example, a central composite design can maximize yield from 17.9% to >50% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
